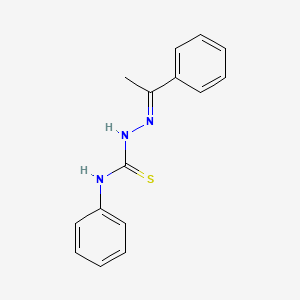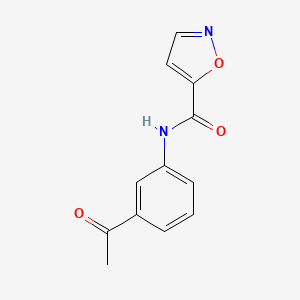![molecular formula C13H24ClNSi B3001879 3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole CAS No. 130408-83-2](/img/structure/B3001879.png)
3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
Descripción general
Descripción
3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole is a useful research compound. Its molecular formula is C13H24ClNSi and its molecular weight is 257.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Regio- and Enantioselective Catalysis : The use of similar silyl groups in organic reactions has been shown to enhance regio- and enantioselectivity. For instance, Chowdhury and Ghosh (2009) demonstrated that a silyl group can play a crucial role in regioselection and substrate reactivity in the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate (Chowdhury & Ghosh, 2009).
Facilitating Complex Synthesis : Compounds containing silyl groups have been used as starting materials for synthesizing other derivatives, highlighting their importance in complex organic synthesis processes. This is exemplified by Haas and Klare's (1989) work on N-substituted derivatives of pyrroles (Haas & Klare, 1989).
Advanced Synthetic Techniques : Feng et al. (2014) showed that silyl groups can be used in Rh(II)-catalyzed transannulation processes for the synthesis of substituted pyrroles (Feng et al., 2014).
Chemical Properties
Electrochemical Properties : The electrochemical oxidation of pyrroles with silyl groups has been investigated, providing insights into the lifetimes of radical cations and electron transfer rate constants, as discussed by Narula and Noftle (1999) (Narula & Noftle, 1999).
Intramolecular Coupling : Mochida, Shimizu, and Hiyama (2009) researched the intramolecular coupling of silyl aryl triflates, which is important for synthesizing functionalized silicon-bridged heterocycles (Mochida et al., 2009).
Molecular Structure
Crystal and Molecular Structure Analysis : The crystal and molecular structures of silyl pyrrolinium compounds have been studied, providing valuable information on molecular conformations and interactions, as found in the work of Rudert and Schmaucks (1994, 1997) (Rudert & Schmaucks, 1994), (Rudert & Schmaucks, 1997).
Synthon for Crystal Engineering : Yin and Li (2006) explored the use of pyrrole derivatives as synthons in crystal engineering, demonstrating their utility in the self-assembly of crystal structures (Yin & Li, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
(3-chloropyrrol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24ClNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVVGLOBNGEKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
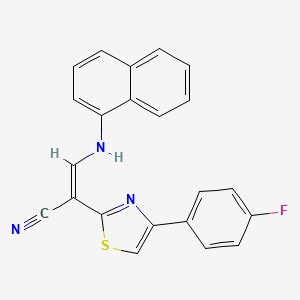
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide](/img/structure/B3001798.png)
![9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one](/img/structure/B3001803.png)

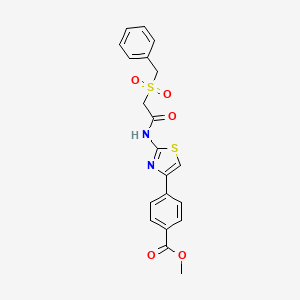
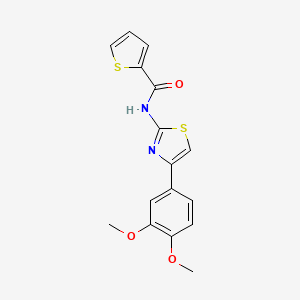
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide](/img/structure/B3001809.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide](/img/structure/B3001811.png)
![N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide](/img/structure/B3001812.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3001814.png)
